Lonidamine

Vue d'ensemble

Description

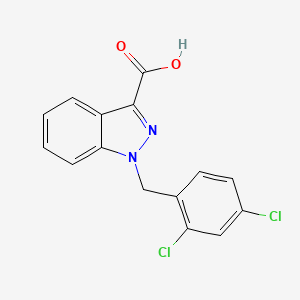

Lonidamine est un dérivé de l'acide indazole-3-carboxylique, connu pour sa capacité à inhiber la glycolyse aérobie dans les cellules cancéreuses. Il a été introduit pour la première fois en 1979 comme un agent antispermatogène, mais a ensuite été trouvé pour avoir une activité antitumorale en interférant avec le métabolisme énergétique des cellules cancéreuses .

Applications De Recherche Scientifique

Lonidamine has a wide range of scientific research applications:

Chemistry: Used as a model compound to study the effects of glycolysis inhibition.

Biology: Investigated for its effects on cellular metabolism and energy production.

Medicine: Explored as a potential anticancer agent due to its ability to inhibit glycolysis in cancer cells. .

Industry: Utilized in the development of new drug delivery systems, such as liposomes and polymeric micelles, to improve the bioavailability and targeting of chemotherapeutic agents

Mécanisme D'action

Target of Action

Lonidamine (LND) primarily targets the hexokinase-1 (HK1) enzyme and the cystic fibrosis transmembrane conductance regulator (CFTR) . HK1 is an enzyme that catalyzes the first step in glycolysis, the process by which glucose is broken down to produce energy . CFTR is a protein that regulates the movement of ions across cell membranes .

Mode of Action

LND is an orally administered small molecule that inhibits glycolysis by inactivating hexokinase . This inhibition of hexokinase is well established . In addition, there is evidence that LND may increase programmed cell death . This stems from the observation that mitochondria and mitochondria-bound hexokinase are crucial for the induction of apoptosis .

Pharmacokinetics

After single administration, the plasma kinetics are highly variable, while the dose eliminated in the urine is over 70% in all subjects . This suggests an active but interindividually variable first-pass effect .

Result of Action

LND blocks lung tumor development and brain metastasis by inhibiting mitochondrial bioenergetics, stimulating the formation of reactive oxygen species, oxidizing mitochondrial peroxiredoxin . It also inactivates AKT/mTOR/p70S6K signaling, and induces autophagic cell death in lung cancer cells .

Action Environment

The action of LND is influenced by the pH of the environment. LND is more soluble at alkaline pH, suggesting that LND has specificity to the alkaline intracellular microenvironment of cancer cells, where it will exhibit its greatest effects in combination with other therapeutic agents .

Analyse Biochimique

Biochemical Properties

Lonidamine plays a crucial role in biochemical reactions by inhibiting glycolysis. It primarily interacts with hexokinase, an enzyme that catalyzes the first step in glycolysis by converting glucose to glucose-6-phosphate. This compound inactivates hexokinase, thereby disrupting the glycolytic pathway. Additionally, this compound targets monocarboxylate transporters, mitochondrial pyruvate carriers, respiratory chain complexes I and II, mitochondrial permeability transition pores, and hexokinase II. These interactions collectively inhibit energy production in cancer cells, leading to reduced tumor growth .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. In cancer cells, it inhibits aerobic glycolysis, leading to decreased energy production and cell proliferation. This inhibition affects cell signaling pathways, gene expression, and cellular metabolism. For instance, in human malignant gliomas, this compound has been shown to inhibit lactate production, which is a key indicator of glycolytic activity. This inhibition is more pronounced in higher-grade tumors, suggesting a correlation between this compound’s effects and tumor malignancy .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with several key biomolecules. By binding to hexokinase, this compound inhibits its activity, thereby blocking the glycolytic pathway. This inhibition reduces the availability of ATP, which is essential for cancer cell survival and proliferation. Additionally, this compound affects mitochondrial function by targeting mitochondrial pyruvate carriers and respiratory chain complexes, leading to impaired oxidative phosphorylation. These combined effects result in decreased energy production and increased apoptosis in cancer cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound exhibits stability under standard laboratory conditions, but its effects on cellular function can vary depending on the duration of exposure. Short-term exposure to this compound leads to immediate inhibition of glycolysis and reduced cell proliferation. Long-term exposure can result in adaptive responses, where cancer cells may develop resistance to this compound’s effects. Additionally, this compound’s degradation products may also influence its long-term efficacy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits glycolysis and reduces tumor growth without causing significant toxicity. At higher doses, this compound can induce toxic effects, such as hepatotoxicity and nephrotoxicity. These adverse effects highlight the importance of optimizing the dosage of this compound to achieve maximum therapeutic benefit while minimizing toxicity. Threshold effects have also been observed, where a minimum effective dose is required to achieve significant anticancer activity .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily targeting glycolysis. By inhibiting hexokinase, this compound disrupts the conversion of glucose to glucose-6-phosphate, leading to reduced glycolytic flux. This inhibition affects downstream metabolic pathways, including the tricarboxylic acid cycle and oxidative phosphorylation. Additionally, this compound’s interaction with monocarboxylate transporters and mitochondrial pyruvate carriers further impairs energy production in cancer cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and localization. This compound’s distribution is influenced by its lipophilic nature, allowing it to accumulate in cellular membranes and organelles. This accumulation enhances its inhibitory effects on glycolysis and mitochondrial function. Additionally, this compound’s interaction with monocarboxylate transporters affects its transport across cellular membranes .

Subcellular Localization

This compound’s subcellular localization plays a crucial role in its activity and function. It primarily localizes to mitochondria, where it interacts with mitochondrial pyruvate carriers, respiratory chain complexes, and hexokinase II. This localization is facilitated by targeting signals and post-translational modifications that direct this compound to specific compartments within the cell. The accumulation of this compound in mitochondria enhances its inhibitory effects on energy production and promotes apoptosis in cancer cells .

Méthodes De Préparation

Voies synthétiques et conditions réactionnelles

Lonidamine peut être synthétisé par un processus en plusieurs étapes impliquant la réaction du chlorure de 2,4-dichlorobenzyl avec l'acide indazole-3-carboxylique. La réaction implique généralement l'utilisation d'une base telle que l'hydroxyde de sodium ou le carbonate de potassium dans un solvant organique tel que le diméthylformamide (DMF) ou le diméthylsulfoxyde (DMSO). La réaction est réalisée sous reflux pour donner du this compound .

Méthodes de production industrielle

La production industrielle de this compound implique des voies synthétiques similaires, mais à plus grande échelle. Le processus est optimisé pour des rendements et une pureté plus élevés, impliquant souvent des étapes de purification supplémentaires telles que la recristallisation ou la chromatographie pour garantir que le produit final répond aux normes pharmaceutiques .

Analyse Des Réactions Chimiques

Types de réactions

Lonidamine subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques, conduisant à la formation de différents produits d'oxydation.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels dans this compound, modifiant potentiellement son activité biologique.

Substitution : Les réactions de substitution, en particulier les substitutions nucléophiles, peuvent se produire au niveau de la partie chlorure de benzyle

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.

Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés dans les réactions de substitution

Principaux produits

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation d'acides carboxyliques ou de cétones, tandis que la réduction peut donner des alcools ou des amines .

Applications de la recherche scientifique

This compound a un large éventail d'applications dans la recherche scientifique :

Chimie : Utilisé comme composé modèle pour étudier les effets de l'inhibition de la glycolyse.

Biologie : Étudié pour ses effets sur le métabolisme cellulaire et la production d'énergie.

Médecine : Exploré comme agent anticancéreux potentiel en raison de sa capacité à inhiber la glycolyse dans les cellules cancéreuses. .

Industrie : Utilisé dans le développement de nouveaux systèmes d'administration de médicaments, tels que les liposomes et les micelles polymériques, pour améliorer la biodisponibilité et le ciblage des agents chimiothérapeutiques

Mécanisme d'action

This compound exerce ses effets en inhibant l'hexokinase, une enzyme qui catalyse la première étape de la glycolyse. Cette inhibition perturbe le métabolisme énergétique des cellules cancéreuses, conduisant à une diminution de la production d'ATP et à une augmentation de la mort cellulaire. This compound affecte également la fonction mitochondriale, conduisant à la libération du cytochrome c et à l'induction de l'apoptose .

Comparaison Avec Des Composés Similaires

Composés similaires

Dichloroacétate : Un autre inhibiteur de la glycolyse qui cible la pyruvate déshydrogénase kinase.

2-désoxy-D-glucose : Un analogue du glucose qui inhibe la glycolyse en entrant en compétition avec le glucose pour l'absorption et la phosphorylation.

Gamendazole : Un dérivé de Lonidamine en cours d'investigation comme contraceptif masculin potentiel

Unicité

This compound est unique dans sa double action sur la glycolyse et la fonction mitochondriale, ce qui en fait un inhibiteur puissant du métabolisme des cellules cancéreuses. Sa capacité à améliorer l'efficacité d'autres agents anticancéreux et thérapies le distingue davantage des autres inhibiteurs de la glycolyse .

Propriétés

IUPAC Name |

1-[(2,4-dichlorophenyl)methyl]indazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10Cl2N2O2/c16-10-6-5-9(12(17)7-10)8-19-13-4-2-1-3-11(13)14(18-19)15(20)21/h1-7H,8H2,(H,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDRYRZXSPDWGEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NN2CC3=C(C=C(C=C3)Cl)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10Cl2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5020782 | |

| Record name | 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action |

Lonidamine is an orally administered small molecule that inhibits glycolysis by the inactivation of hexokinase. Hexokinase is an enzyme that catalyzes glucose, the first step in glycolysis. The inhibition of hexokinase by lonidamine is well established. In addition, there is evidence that lonidamine may increase programmed cell death. This stems from the observation that mitochondria and mitochondria-bound hexokinase are crucial for induction of apoptosis; agents that directly effect mitochondria may, therefore, trigger apoptosis. Indeed, in vitro models with lonidamine exhibit the hallmarks of apoptosis, including mitochondrial membrane depolarization, release of cytochrome C, phosphatidylserine externalization, and DNA fragmentation. [PMID: 16986057] | |

| Record name | Lonidamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06266 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

50264-69-2 | |

| Record name | Lonidamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50264-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Lonidamine [INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050264692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lonidamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB06266 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | lonidamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758419 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | lonidamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=741419 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2,4-Dichlorobenzyl)-1H-indazole-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5020782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lonidamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.356 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LONIDAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U78804BIDR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.